2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a dimethoxyphenyl acetamide moiety
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves several steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols under appropriate conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of receptor activity, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other benzothieno pyrimidine derivatives, such as 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one . Compared to these compounds, 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the dimethoxyphenyl acetamide moiety, which may confer additional biological activities or alter its chemical reactivity.
Properties
Molecular Formula |
C26H24BrN3O4S2 |
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Molecular Weight |
586.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN3O4S2/c1-33-17-11-12-19(20(13-17)34-2)28-22(31)14-35-26-29-24-23(18-5-3-4-6-21(18)36-24)25(32)30(26)16-9-7-15(27)8-10-16/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
SDVPCFZXBHBGPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)OC |
Origin of Product |
United States |
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